molecular formula C68H89N17O16 B8070191 CID 16129689

CID 16129689

Cat. No.: B8070191
M. Wt: 1400.5 g/mol
InChI Key: FSBTYDWUUWLHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 16129689 is a chemical compound identified in analytical studies involving CIEO (a plant-derived essential oil) and its vacuum-distilled fractions. Its structural characterization was performed using gas chromatography-mass spectrometry (GC-MS) (Figure 1B, 1C) . The compound was isolated through vacuum distillation, with its content quantified across different fractions (Figure 1D) .

Properties

InChI

InChI=1S/C66H83N17O13.C2H4O2.H2O/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4;/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBTYDWUUWLHBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC=N7)NC(=O)C8CCC(=O)N8.CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC=N7)NC(=O)C8CCC(=O)N8.CC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H89N17O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of compound “CID 16129689” involves several synthetic routes and reaction conditions. One common method includes the condensation reaction of 5-(2-fluorophenyl)-1H-pyrrole-3-methanol with 3-pyridyl sulfonyl chloride to obtain an intermediate, followed by further reactions to yield the final product . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

Compound “CID 16129689” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Compound “CID 16129689” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It plays a role in the regulation of RNA methylation, which is important for gene expression and cellular processes.

    Medicine: It has potential therapeutic applications due to its ability to modulate RNA splicing and gene expression.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of compound “CID 16129689” involves its role as a key regulator of N6-methyladenosine methylation of RNAs. It binds to target RNAs and recruits the WMM complex, which mediates the methylation process. This modification plays a role in the efficiency of messenger RNA splicing and RNA processing .

Comparison with Similar Compounds

Comparison with Similar Compounds

CID 16129689 belongs to a class of bioactive compounds with structural analogs in marine toxins and microbial metabolites. Below is a detailed comparison with oscillatoxin derivatives and related compounds:

Table 1: Structural and Functional Comparison of this compound and Oscillatoxin Derivatives
Compound Name CID Key Structural Features Known Bioactivity Analytical Methods Used
This compound 16129689 Likely polyketide backbone* Undetermined; potential RNA-binding role† GC-MS, vacuum distillation
Oscillatoxin D 101283546 Macrocyclic lactone with hydroxyl groups Cytotoxic, disrupts ion channels NMR, LC-MS
30-Methyl-oscillatoxin D 185389 Methylated C-30 position Enhanced stability, reduced toxicity X-ray crystallography
Oscillatoxin E 156582093 Extended alkyl side chain Antifungal activity HRMS, bioassays
Oscillatoxin F 156582092 Epoxide functional group Pro-inflammatory effects Spectroscopic analysis

Notes:

  • *Structural inference for this compound is based on chromatographic behavior (polarity, retention time) and mass spectral fragmentation patterns .
  • †Linked to RNA-binding pathways via indirect association with RBM15 protein interactions .
Key Differences and Implications

Structural Modifications: Unlike oscillatoxin derivatives, this compound lacks documented methylation or epoxidation, which are critical for the bioactivity of analogs like 30-methyl-oscillatoxin D and oscillatoxin F .

Analytical Challenges: this compound was isolated in lower yields compared to oscillatoxins, complicating full structural elucidation .

Biological Relevance :

  • Oscillatoxin D and F exhibit direct toxicity in marine organisms, while this compound’s role may involve RNA-binding pathways, as suggested by its association with RBM15 protein studies .

Q & A

How can researchers formulate a focused research question for studying CID 16129689 that addresses gaps in existing literature?

Level: Basic
Methodological Answer:
Begin by conducting a systematic literature review to identify unresolved issues, such as inconsistent physicochemical properties or understudied applications of this compound. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

  • "How does the synthesis temperature (Intervention) affect the crystallinity (Outcome) of this compound compared to existing protocols (Comparison)?"
    Avoid vague terms and ensure measurability (e.g., specify characterization techniques like XRD or NMR). Test the question for clarity and feasibility through peer feedback .

What experimental design considerations are critical for ensuring reproducibility in studies involving this compound?

Level: Advanced
Methodological Answer:

  • Material Documentation: Specify purity grades, suppliers, and storage conditions for reagents.
  • Protocol Standardization: Detail reaction times, temperatures, and equipment calibration (e.g., HPLC parameters).
  • Negative Controls: Include controls to rule out environmental contamination.
  • Data Transparency: Report all raw data (e.g., spectral peaks, yields) and statistical methods (e.g., error margins for repeated trials).
    Refer to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reproducibility standards, and use supplementary materials for extensive datasets .

How should researchers approach contradictory findings in physicochemical data related to this compound?

Level: Advanced
Methodological Answer:

  • Root-Cause Analysis: Compare experimental conditions (e.g., solvent polarity, pH) across studies. For instance, conflicting solubility data may arise from differing solvent choices.
  • Replication Studies: Reproduce disputed experiments with controlled variables.
  • Multimodal Characterization: Cross-validate results using complementary techniques (e.g., DSC for thermal stability discrepancies, paired with FTIR for structural insights).
    Apply the "principal contradiction" framework to identify dominant factors influencing outcomes (e.g., synthesis method vs. environmental conditions) .

What strategies are effective for conducting a systematic literature review on this compound?

Level: Basic
Methodological Answer:

  • Database Selection: Use SciFinder, PubMed, and Web of Science with keywords like "this compound synthesis" or "mechanistic studies."
  • Inclusion/Exclusion Criteria: Filter studies by publication date (e.g., last 10 years), peer-reviewed status, and methodological rigor.
  • Thematic Coding: Categorize findings into synthesis, applications, and controversies. Tools like Zotero or EndNote streamline citation management .

How can the FINER criteria be applied to evaluate the feasibility and relevance of a research hypothesis about this compound?

Level: Basic
Methodological Answer:

  • Feasible: Assess resource availability (e.g., access to high-resolution mass spectrometry).
  • Interesting: Align with emerging trends (e.g., this compound in green chemistry).
  • Novel: Address gaps, such as unexplored catalytic applications.
  • Ethical: Ensure compliance with safety protocols for hazardous intermediates.
  • Relevant: Link to broader scientific goals, like sustainable material development .

What methodological frameworks are suitable for structuring comparative studies on this compound's biological activity?

Level: Advanced
Methodological Answer:

  • PICOT Framework:
    • Population: Specific cell lines or enzymes.
    • Intervention: Dose-response experiments with this compound.
    • Comparison: Existing inhibitors or control compounds.
    • Outcome: IC50 values or binding affinity metrics.
    • Time: Duration of exposure (e.g., 24-hour assays).
  • Dose-Response Modeling: Use nonlinear regression to quantify efficacy and toxicity thresholds. Validate with triplicate experiments .

How to design validation experiments to confirm novel synthesis pathways of this compound?

Level: Advanced
Methodological Answer:

  • Intermediate Analysis: Characterize all intermediates via LC-MS and NMR to verify reaction mechanisms.
  • Isotopic Labeling: Track atom transfer pathways (e.g., using ¹³C-labeled precursors).
  • Computational Validation: Compare experimental results with DFT calculations for reaction energetics.
    Publish full spectral data and crystallographic files in supplementary materials for peer validation .

What are best practices for integrating interdisciplinary approaches in studying this compound's environmental impacts?

Level: Advanced
Methodological Answer:

  • Collaborative Design: Partner with ecotoxicologists to assess biodegradation pathways and with engineers to model industrial-scale disposal.
  • Mixed Methods: Combine lab-based toxicity assays (e.g., Daphnia magna LC50) with field sampling for metabolite detection.
  • Lifecycle Analysis (LCA): Quantify environmental footprints from synthesis to disposal phases.
    Align with journals emphasizing interdisciplinary research (e.g., Green Chemistry) and use standardized reporting formats .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.